7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Lipophilicity LogP Physicochemical property

7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 205748-05-6) is a halogenated heterocyclic building block belonging to the pyrido[3,2-b][1,4]oxazin-3(4H)-one family, characterized by a chlorine atom at the 7-position of the fused pyridine-oxazinone bicyclic core. The compound is primarily utilized as a synthetic intermediate in the preparation of kinase inhibitor candidates, antibacterial agents targeting bacterial topoisomerases (NBTIs), and herbicidal compositions.

Molecular Formula C7H5ClN2O2
Molecular Weight 184.58 g/mol
CAS No. 205748-05-6
Cat. No. B1593078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one
CAS205748-05-6
Molecular FormulaC7H5ClN2O2
Molecular Weight184.58 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(O1)C=C(C=N2)Cl
InChIInChI=1S/C7H5ClN2O2/c8-4-1-5-7(9-2-4)10-6(11)3-12-5/h1-2H,3H2,(H,9,10,11)
InChIKeySMDOTALDDUVRMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 205748-05-6) – Core Intermediate Profile for Medicinal Chemistry and Agrochemical Procurement


7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one (CAS 205748-05-6) is a halogenated heterocyclic building block belonging to the pyrido[3,2-b][1,4]oxazin-3(4H)-one family, characterized by a chlorine atom at the 7-position of the fused pyridine-oxazinone bicyclic core . The compound is primarily utilized as a synthetic intermediate in the preparation of kinase inhibitor candidates, antibacterial agents targeting bacterial topoisomerases (NBTIs), and herbicidal compositions [1][2]. With a molecular formula of C₇H₅ClN₂O₂ and a molecular weight of 184.58 g·mol⁻¹, it bears an MDL identifier MFCD00075827 .

Why 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one Cannot Be Replaced by Unsubstituted or Isomeric Pyrido-Oxazinone Analogs


The 7-chloro substituent is not a passive structural feature; it is a critical determinant of both physicochemical properties and synthetic utility that cannot be replicated by the unsubstituted parent (CAS 20348-09-8), the 6-chloro isomer (CAS 337463-99-7), or halogen variants such as the 7-fluoro (CAS 1822633-41-9) and 7-bromo (CAS 122450-96-8) analogs . The chlorine at position 7 alters the electronic character of the pyridine ring, influencing downstream cross-coupling reactivity, while its steric and lipophilic contributions directly impact the drug-likeness of final compounds [1]. Substituting the 7-chloro intermediate with an unsubstituted or differently halogenated analog introduces uncontrolled variables in reaction yields, regioselectivity, and final-product physicochemical profiles, undermining reproducibility in medicinal chemistry campaigns and agrochemical development programs .

Quantitative Differentiation Evidence: 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one vs. Closest Analogs


LogP Differentiation: 7-Chloro Occupies a Defined Lipophilicity Window Between Fluoro and Bromo Analogs

The calculated LogP of the 7-chloro compound (~1.07–1.20) positions it in a specific lipophilicity range: higher than the unsubstituted parent (LogP ~0.21–0.55) and the 7-fluoro analog (LogP ~0.72), yet lower than the 7-bromo analog (LogP ~1.31) . This incremental increase in lipophilicity (ΔLogP ≈ +0.4 to +0.5 over 7-fluoro; ΔLogP ≈ +0.6 to +1.0 over unsubstituted) provides medicinal chemists a predictable means to modulate LogD, permeability, and metabolic stability of final compounds without the excessive lipophilicity burden associated with the bromo derivative, which can lead to increased hERG binding risk and reduced solubility [1].

Lipophilicity LogP Physicochemical property Drug design Lead optimization

Molecular Weight and Heavy Atom Count: Differentiating the 7-Chloro from the 7-Bromo Intermediate for Scalable Synthesis

The 7-chloro compound (MW = 184.58 g·mol⁻¹; 12 heavy atoms) is substantially lighter than the 7-bromo analog (MW = 229.03 g·mol⁻¹; 12 heavy atoms including Br) [1]. In multi-step synthetic sequences, this ~44.5 g·mol⁻¹ mass difference translates into a higher molar yield per unit mass of intermediate purchased. For a typical medicinal chemistry campaign requiring 10 mmol of intermediate, the 7-chloro compound requires 1.85 g of material versus 2.29 g for the 7-bromo analog—a ~20% mass efficiency advantage that compounds across multiple steps .

Molecular weight Atom economy Scale-up Process chemistry Intermediate procurement

Commercially Available Purity Grades: 98% Specification Supports cGMP-Ready Intermediate Sourcing

The 7-chloro compound is commercially available at graded purity levels: 95% (AKSci), 96% (CymitQuimica), and 98% (ChemScene, Leyan) . The 98% purity specification, coupled with the MDL identifier MFCD00075827 and recommended storage at 2–8°C sealed under dry conditions , provides procurement teams with a well-characterized intermediate suitable for late-stage medicinal chemistry and potential cGMP campaign initiation, where impurity profiles must be tightly controlled.

Purity specification Quality control cGMP intermediate Procurement Analytical chemistry

Regioisomeric Specificity: 7-Chloro vs. 6-Chloro Substitution Directs Distinct SAR Vectors in Kinase Inhibitor Programs

The chlorine substitution position (C-7 vs. C-6) on the pyrido[3,2-b][1,4]oxazin-3(4H)-one scaffold is not interchangeable. The 7-chloro compound (CAS 205748-05-6) and the 6-chloro isomer (CAS 337463-99-7) share identical molecular formula (C₇H₅ClN₂O₂) and molecular weight (184.58 g·mol⁻¹) but differ in the electronic environment of the pyridine nitrogen (position 1 relative to position 8) . In the context of NBTI antibacterial programs, the C-7 position of the pyridoxazinone right-hand side (RHS) moiety has been explicitly explored for halogen substitution SAR, with chloro, fluoro, and methyl groups at this position retaining antibacterial potency and spectrum, while even modest polarity (e.g., methoxy) is not tolerated at the corresponding C-3 position [1]. This establishes that the C-7 position is a validated substitution vector distinct from other ring positions.

Regioisomer Positional isomer Kinase inhibitor SAR Selectivity

Patent-Cited Intermediate: Explicit Use in Kinase Inhibitor and Herbicidal Composition Patents

The 7-chloro pyrido-oxazinone scaffold and its 7-chloro-2-methyl derivative are explicitly claimed or exemplified in granted patents across two distinct industrial application domains. US3854926A (herbicidal compositions) claims 7-chloro-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one as a pre-emergent herbicidal active [1]. US20120245347A1 and US20170008907 (Compounds and Derivatives of 2H-Pyrido(3,2-b)(1,4)Oxazin-3(4H)-Ones as raf Kinase and LRRK2 Inhibitors) encompass the broader oxazinone class including 7-substituted variants for treating cancer and neurodegenerative disorders [2]. This dual-sector patent footprint—spanning both pharmaceuticals and agrochemicals—is not equally established for the 7-fluoro or 6-chloro isomers in the same patent families.

Patent intermediate Kinase inhibitor Herbicide Freedom to operate Prior art

Optimal Procurement and Application Scenarios for 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one


Kinase Inhibitor Lead Optimization Requiring Controlled LogP Modulation

When designing ATP-competitive kinase inhibitors (e.g., targeting RAF, LRRK2, or SYK) that incorporate a pyrido[3,2-b][1,4]oxazin-3(4H)-one core, the 7-chloro intermediate provides an intermediate LogP (~1.07–1.20) that bridges the gap between the more polar 7-fluoro (LogP ~0.72) and the more lipophilic 7-bromo (LogP ~1.31) analogs . This enables medicinal chemists to fine-tune lipophilicity-driven properties—such as passive permeability, CYP450 susceptibility, and hERG off-target risk—within a defined, incremental range, as supported by the broader NBTI SAR literature demonstrating that halogen substitution at pyridoxazinone positions retains antibacterial potency [1].

Gram-Scale Procurement for Pd-Catalyzed Cross-Coupling Diversification

The C-Cl bond at position 7 serves as a versatile synthetic handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, enabling late-stage diversification of the pyrido-oxazinone scaffold . Compared to the 7-bromo analog, the 7-chloro compound offers ~20% better mass efficiency (MW 184.58 vs. 229.03 g·mol⁻¹), reducing the mass of intermediate required per mole of product and lowering procurement costs in array synthesis [1]. The commercial availability at 98% purity (ChemScene, Leyan) minimizes catalyst-poisoning impurities that could compromise Pd-catalyzed transformations .

Agrochemical Intermediate for Pre-Emergent Herbicide Development

The herbicidal patent US3854926A explicitly claims 7-chloro-2-methyl-2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one as an active pre-emergent herbicidal agent, establishing the 7-chloro pyrido-oxazinone scaffold as a validated starting point for agrochemical lead generation . For agrochemical R&D teams, procuring the 7-chloro building block provides access to a prior-art-supported structural class distinct from the more common triazine- or urea-based herbicide scaffolds, potentially circumventing existing resistance mechanisms [1].

Reference Standard for Regioisomeric Purity in Quality Control

The existence of the 6-chloro isomer (CAS 337463-99-7) with identical molecular formula and molecular weight but distinct LogP (~0.96 vs. ~1.07–1.20) creates a requirement for regioisomeric purity verification in procurement and in-process control . The 7-chloro compound, with its documented MDL identifier (MFCD00075827) and defined storage conditions (2–8°C, sealed under dry atmosphere), can serve as an authenticated reference standard for HPLC method development, ensuring that synthetic intermediates are free of regioisomeric contamination before entering cGMP or scale-up workflows [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Chloro-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.